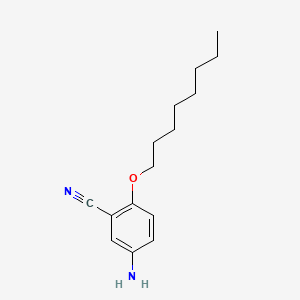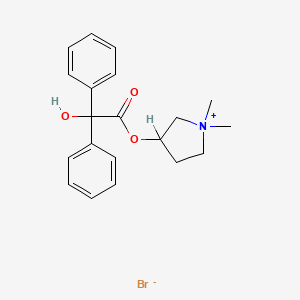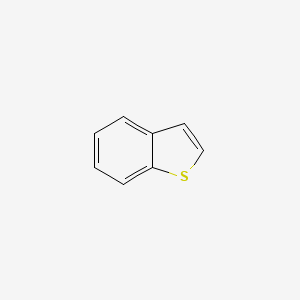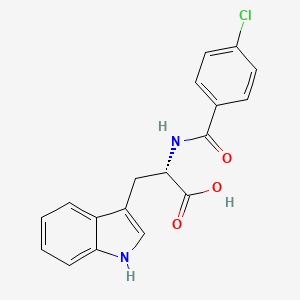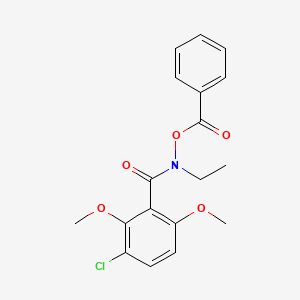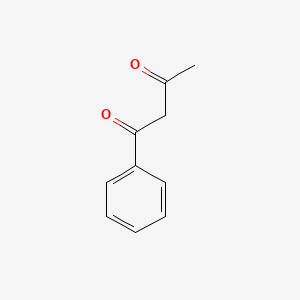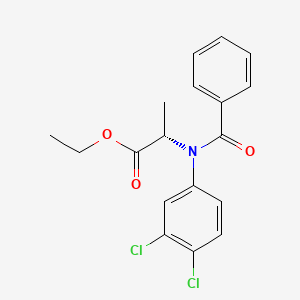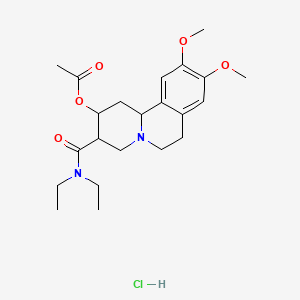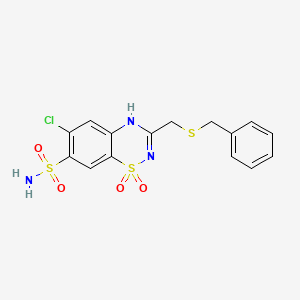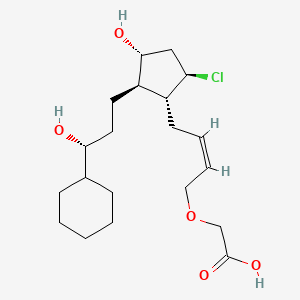
Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AL-6556 is a prostaglandin DP receptor agonist.
Applications De Recherche Scientifique
Synthesis Techniques
Asymmetric Syntheses : Acetic acid derivatives have been utilized in asymmetric syntheses. For example, (3R)-2-(N-Benzylideneamino)-4-chloro-3-methylbutyronitrile was prepared from methyl (2S)-3-hydroxy-2-methyl propionate and used in the synthesis of norcoronamic and coronamic acids with high enantiomeric excess (Gaucher et al., 1994).
Michael Addition to Carvone : A study demonstrated the attachment of an acetic acid residue to (−)-carvone, resulting in specific esters. This process involved multiple stages, including Michael addition and reductive elimination (Bachi, Bilokin & Melman, 1998).
Conversion to Oxetanes : Research on diastereoisomeric 1,3-diols showed their conversion into orthoesters, followed by treatment with acetyl bromide to obtain bromo acetates. This method resulted in oxetanes with retention of configuration (Aftab et al., 2000).
Synthesis of Oxathian and Oxathiepan Compounds : Studies have shown the intramolecular dehydration of specific acetic acids leading to the formation of oxathian and oxathiepan compounds (Davies et al., 1978).
Chemical Reactions and Properties
Ring Opening Reactions : The regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate was studied using solid acid catalysts. This research holds importance in the production of epoxy resins and reactive polymers (Yadav & Surve, 2013).
Intramolecular Ugi Reaction : An intramolecular Ugi reaction involving 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid was used to produce novel indoloketopiperazine derivatives. This method is significant for the synthesis of complex molecular structures (Ghandi, Zarezadeh & Taheri, 2012).
Xanthine Oxidase Inhibitory Studies : Amino acid derivatives such as [1-(aminomethyl)cyclohexyl]acetic acid were used to synthesize Schiff base ligands and their metal complexes. These compounds were studied for their antioxidant properties and selective xanthine oxidase inhibitory activities (Ikram et al., 2015).
Base-Catalyzed 1,2-Elimination Reactions : Research on beta-acetoxy esters revealed a new syn intramolecular pathway in base-catalyzed 1,2-elimination reactions. This finding is critical for understanding the stereochemistry and mechanism of these reactions (Mohrig et al., 2007).
Propriétés
Numéro CAS |
170552-18-8 |
|---|---|
Nom du produit |
Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)- |
Formule moléculaire |
C20H33ClO5 |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid |
InChI |
InChI=1S/C20H33ClO5/c21-17-12-19(23)16(9-10-18(22)14-6-2-1-3-7-14)15(17)8-4-5-11-26-13-20(24)25/h4-5,14-19,22-23H,1-3,6-13H2,(H,24,25)/b5-4-/t15-,16-,17-,18-,19-/m1/s1 |
Clé InChI |
WSKYUCGYZSXRPF-HOEVUQABSA-N |
SMILES isomérique |
C1CCC(CC1)[C@@H](CC[C@H]2[C@@H](C[C@H]([C@@H]2C/C=C\COCC(=O)O)Cl)O)O |
SMILES |
C1CCC(CC1)C(CCC2C(CC(C2CC=CCOCC(=O)O)Cl)O)O |
SMILES canonique |
C1CCC(CC1)C(CCC2C(CC(C2CC=CCOCC(=O)O)Cl)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
9-chloro-15-cyclohexyl-11,15-dihydroxy-3-oxa-16,17,18,19,20-pentanor-5-prostenoic acid AL 6556 AL-6556 AL6556 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



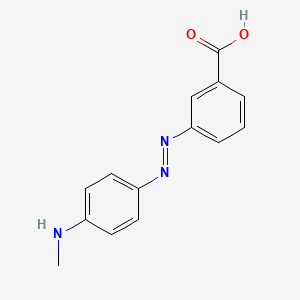
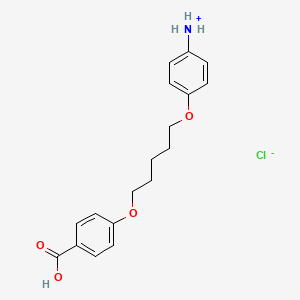
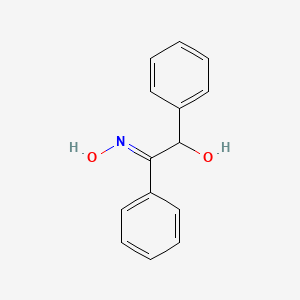
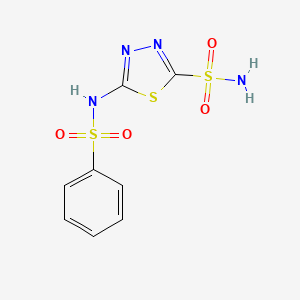
![7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1666682.png)
